![molecular formula C10H8N2O3 B1596813 (2-oxoquinoxalin-1(2H)-yl)acetic acid CAS No. 63642-41-1](/img/structure/B1596813.png)
(2-oxoquinoxalin-1(2H)-yl)acetic acid
Overview
Description
(2-oxoquinoxalin-1(2H)-yl)acetic acid, also known as OQAA, is a synthetic compound that has gained attention for its potential applications in scientific research. This molecule contains a quinoxaline ring, which is a heterocyclic aromatic compound that has been extensively studied for its diverse biological activities.
Scientific Research Applications
Aldose Reductase Inhibition in Diabetes Treatment
(2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives have been explored for their potential in treating diabetes complications. Specifically, they have been synthesized as inhibitors of aldose reductase, a novel target in diabetes treatment. Studies have shown that these derivatives can be potent and selective, with IC50 values in the low nanomolar to micromolar range, indicating their effectiveness in inhibiting aldose reductase (Wu et al., 2013). Additionally, phenolic structures have been installed in these compounds to combine antioxidant activity, further strengthening their potential against diabetic complications (Qin et al., 2015).
Anti-inflammatory and Analgesic Properties
Research has also been conducted on the anti-inflammatory and analgesic properties of 2-(3-methyl-7-substituted-2-oxoquinoxalin-1(2H)-yl) acetohydrazides and related compounds. These compounds have been evaluated for their in vivo anti-inflammatory and analgesic activities, with some showing promising results (Wagle et al., 2008).
Anticonvulsant Activity
Another significant area of application for these compounds is in the development of anticonvulsant drugs. A systematic series of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-R-acetamides has been synthesized, and their structures were confirmed by various spectroscopic methods. These compounds have shown promise in anticonvulsant activity studies, suggesting their potential in expanding the arsenal of anticonvulsant substances (El Kayal et al., 2019).
Antibacterial and Antifungal Agents
Derivatives of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide have been synthesized and evaluated for their potential as antibacterial and antifungal agents. These compounds have been tested against various bacterial and fungal strains, with some showing significant activity (Kumar et al., 2012).
Anticancer and Antimicrobial Potential
Research has also been directed towards evaluating the potential anticancer and antimicrobial properties of substituted N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides. These compounds have been tested for their antibacterial, antifungal, and anticancer effects, with some showing promising results (Ahmed et al., 2018).
Mechanism of Action
Target of Action:
These activities include antimicrobial, antitumoral, antitrypanosomal, and anti-inflammatory/antioxidant effects
Biochemical Pathways:
The affected pathways likely depend on the specific targets
- Antimicrobial Activities : Quinoxalines exhibit antibacterial, antimycobacterial, and anticandida activities . These effects may involve disruption of bacterial cell walls, protein synthesis, or nucleic acid metabolism.
properties
IUPAC Name |
2-(2-oxoquinoxalin-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9-5-11-7-3-1-2-4-8(7)12(9)6-10(14)15/h1-5H,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIBGUQZEPGFHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=O)N2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368855 | |
Record name | (2-oxoquinoxalin-1(2H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63642-41-1 | |
Record name | (2-oxoquinoxalin-1(2H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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